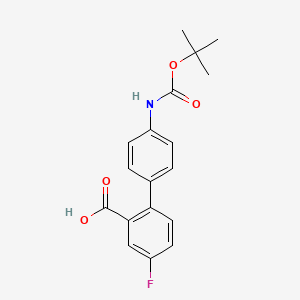
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% (2-Amino-5-fluorobenzoic acid, 4-BOC, 95%) is an organic compound belonging to the family of aromatic fluorobenzoic acids. It is a synthetic organic compound that is used in a variety of scientific research applications. This compound is often used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects. For example, this compound has been used in studies of the effect of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs.
Wirkmechanismus
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is an organic compound that acts as a substrate for various bioconjugation reactions. It is a substrate for the enzyme transglutaminase, which catalyzes the formation of covalent bonds between proteins. In addition, it can be used as a substrate for the enzyme peptidyl transferase, which catalyzes the formation of peptide bonds between amino acids.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in various studies of biochemical and physiological effects. It has been used in studies of the effects of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it has been used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound with a high yield of the two-step reaction. In addition, it is a versatile compound that can be used in a variety of scientific research applications, including studies of biochemical and physiological effects. However, it is important to note that this compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%. It could be used in further studies of the effects of different environmental factors on the expression of genes and proteins. It could also be used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it could be used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system. Finally, it could be used in studies of the effects of different drugs on the brain, including the effects on cognition and behavior.
Synthesemethoden
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzenesulfonic acid with 4-aminophenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 4-bromo-2-aminophenol with 5-fluorobenzoic acid in the presence of a base, such as potassium carbonate. The yield of the two-step reaction is approximately 95%.
Eigenschaften
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXJSFUFKDIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


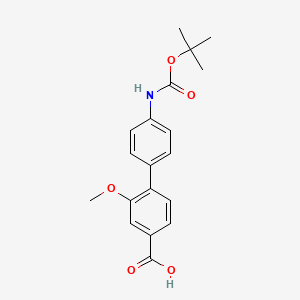




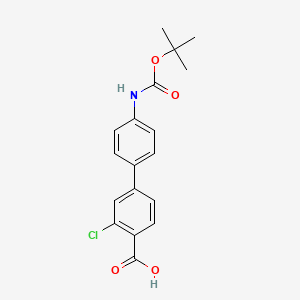
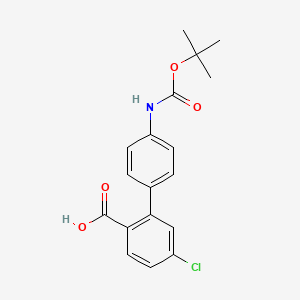
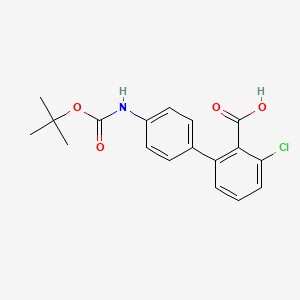


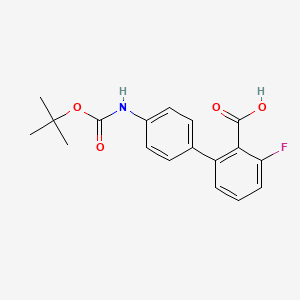
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)